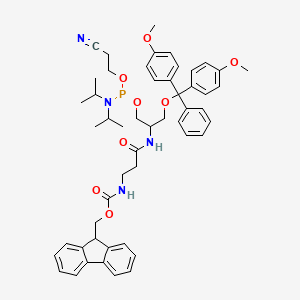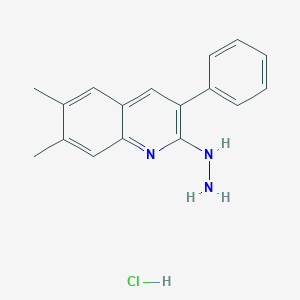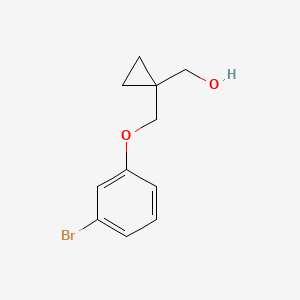
2-Azido-1-pivaloyl-D-erythro-Sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1-pivaloyl-D-erythro-Sphingosine is a derivative of Sphingosine, a naturally occurring amino alcohol. This compound is known for its selective inhibition of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes .
Métodos De Preparación
The synthesis of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves several steps. The starting material is typically Sphingosine, which undergoes azidation to introduce the azido group. The pivaloyl group is then introduced through an esterification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Análisis De Reacciones Químicas
2-Azido-1-pivaloyl-D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can convert the azido group to an amine group.
Substitution: The azido group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Azido-1-pivaloyl-D-erythro-Sphingosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used to study the role of Sphingosine derivatives in cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to inhibit protein kinase C and calmodulin-dependent enzymes.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves its interaction with protein kinase C and calmodulin-dependent enzymes. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the protein kinase C signaling pathway and the calmodulin-dependent signaling pathway .
Comparación Con Compuestos Similares
2-Azido-1-pivaloyl-D-erythro-Sphingosine is unique due to its specific inhibitory effects on protein kinase C and calmodulin-dependent enzymes. Similar compounds include:
Sphingosine: The parent compound, which also has biological activity but lacks the azido and pivaloyl groups.
1-Pivaloyl-D-erythro-Sphingosine: A derivative with only the pivaloyl group.
2-Azido-Sphingosine: A derivative with only the azido group.
These similar compounds can provide insights into the structure-activity relationships and help in the design of new derivatives with improved properties .
Propiedades
Fórmula molecular |
C23H43N3O3 |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
(2-azido-3-hydroxyoctadec-4-enyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3 |
Clave InChI |
HBQMTKUQTNSGBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)





![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)




